N-(2,5-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
N-(2,5-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring:
- Acetamide backbone: The nitrogen atom is substituted with a 2,5-dimethylphenyl group.
- 1,3,4-Oxadiazole ring: Positioned at the sulfanyl (-S-) linker, substituted with a 4-methylphenyl group. This compound belongs to a class of sulfur-containing heterocycles known for diverse bioactivities, including enzyme inhibition and antimicrobial properties. Its structural uniqueness lies in the combination of methyl-substituted aromatic rings and the oxadiazole scaffold, which influence physicochemical and biological properties.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-12-5-8-15(9-6-12)18-21-22-19(24-18)25-11-17(23)20-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKGQJKNRKWDMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Backbones
Propanamide Derivatives ()
Compounds 7c–7f share a propanamide backbone instead of acetamide. Key differences include:
- Molecular weight : Higher (375–389 g/mol vs. ~361 g/mol for the target compound).
- Melting points : Range from 134–178°C, suggesting variable crystallinity influenced by substituents.
Indole-Substituted Acetamides ()
Compounds 8e, 8f, and 8g feature an indol-3-ylmethyl group on the oxadiazole ring:
Analogues with Varied Aromatic Substituents
Benzofuran-Oxadiazole Hybrids ()
Compounds 2a (chlorophenyl) and 2b (methoxyphenyl) exhibit:
- Antimicrobial activity : Enhanced potency attributed to electron-withdrawing (Cl) or electron-donating (OCH₃) groups.
- Structural contrast : The target’s 4-methylphenyl group may reduce antimicrobial efficacy but improve metabolic stability due to lipophilicity.
Chlorophenyl and Nitrophenyl Derivatives ()
Physicochemical and Spectral Comparisons
Melting Points and Solubility
The target’s lower molecular weight and absence of polar groups (e.g., indole) suggest moderate solubility in organic solvents.
Spectral Data
- IR Spectroscopy : Acetamide carbonyl (C=O) stretches (~1650–1680 cm⁻¹) and N-H stretches (~3250–3300 cm⁻¹) are consistent across analogues. Oxadiazole C=N and C-O-C vibrations (~1500–1600 cm⁻¹) vary slightly with substituents .
- NMR : Methyl groups on aromatic rings (δ 2.2–2.5 ppm) and sulfanyl-linked CH₂ (δ 3.8–4.2 ppm) are characteristic. Indole protons in 8e–8g appear downfield (δ 7.0–7.5 ppm) compared to the target’s methylphenyl signals .
Q & A
Q. What are the standard synthetic routes for N-(2,5-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide?
- Methodological Answer : Synthesis typically involves two key steps: (1) formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions, and (2) coupling the oxadiazole moiety to the acetamide group via nucleophilic substitution.
- Key Conditions :
- Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility .
- Temperature: 60–80°C for cyclization; room temperature for coupling .
- Catalysts: Triethylamine (TEA) as a base to deprotonate thiol intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and connectivity. For example, the sulfanyl group () shows characteristic deshielding in C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and purity .
- X-ray Crystallography : Resolves crystal packing and confirms bond angles (e.g., oxadiazole ring planarity) .
Q. What biological screening assays are commonly used to evaluate its activity?
- Methodological Answer :
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase (COX) or lipoxygenase (LOX) for anti-inflammatory potential .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Catalyst Screening : Transition metals (e.g., Pd/Cu) enhance coupling efficiency in Suzuki-Miyaura reactions for aryl group incorporation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature Gradients : Stepwise heating (e.g., 40°C → 80°C) reduces side-product formation during cyclization .
- Real-Time Monitoring : TLC/HPLC tracks reaction progress to terminate at peak yield .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-methylphenyl with 4-chlorophenyl) to assess electronic effects on bioactivity .
- Pharmacophore Mapping : Identify critical moieties (e.g., oxadiazole sulfur) using 3D-QSAR models .
- Biological Testing : Compare IC values across analogs to correlate structural changes with potency .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC clarify through-space coupling (e.g., confirming sulfanyl-acetamide linkage) .
- X-ray Diffraction : Resolves ambiguities in stereochemistry or tautomeric forms .
- Computational Validation : Density Functional Theory (DFT) predicts chemical shifts to match experimental data .
Q. What computational approaches predict its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2 active site) .
- Molecular Dynamics (MD) : Simulations (50–100 ns) assess stability of ligand-protein complexes in physiological conditions .
- ADMET Prediction : SwissADME forecasts pharmacokinetic properties (e.g., bioavailability, BBB penetration) .
Q. How to evaluate its stability under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .
- HPLC-PDA Analysis : Monitors peak purity and quantifies degradation over time .
- Mass Spectrometry : Identifies hydrolytic or oxidative byproducts (e.g., sulfoxide formation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
